2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide
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Overview
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of naphthalene rings and bromine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE typically involves the following steps:
Preparation of 1-Bromonaphthalene-2-ol: This intermediate is synthesized by bromination of naphthalene-2-ol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE: The intermediate is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form the hydrazide derivative.
Acetylation: The final step involves the acetylation of the hydrazide derivative with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of electroluminescent devices and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of naphthalene rings and bromine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-[(NAPHTHALEN-2-YL)OXY]ACETAMIDE: Similar in structure but lacks the bromine atom.
2-[(1-CHLORONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE: Similar but contains a chlorine atom instead of bromine.
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[2-(NAPHTHALEN-2-YLOXY)ACETYL]ACETOHYDRAZIDE is unique due to the presence of both bromine and naphthalene rings, which contribute to its distinct chemical and biological properties. The bromine atom enhances its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C24H19BrN2O4 |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-naphthalen-2-yloxyacetohydrazide |
InChI |
InChI=1S/C24H19BrN2O4/c25-24-20-8-4-3-6-17(20)10-12-21(24)31-15-23(29)27-26-22(28)14-30-19-11-9-16-5-1-2-7-18(16)13-19/h1-13H,14-15H2,(H,26,28)(H,27,29) |
InChI Key |
DSIKDYCZFMZBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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